molecular formula C12H15IO3 B3045748 3-Iodo-4-(pentyloxy)benzoic acid CAS No. 1131614-41-9

3-Iodo-4-(pentyloxy)benzoic acid

Cat. No.: B3045748
CAS No.: 1131614-41-9
M. Wt: 334.15
InChI Key: BGOAIPSNPARGNA-UHFFFAOYSA-N
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Description

3-Iodo-4-(pentyloxy)benzoic acid is a useful research compound. Its molecular formula is C12H15IO3 and its molecular weight is 334.15. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-pentoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-2-3-4-7-16-11-6-5-9(12(14)15)8-10(11)13/h5-6,8H,2-4,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOAIPSNPARGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660989
Record name 3-Iodo-4-(pentyloxy)benzoic acid
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Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131614-41-9
Record name 3-Iodo-4-(pentyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131614-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-(pentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Unveiling the Molecular Architecture and Properties

3-Iodo-4-(pentyloxy)benzoic acid is a derivative of benzoic acid, a simple aromatic carboxylic acid. newworldencyclopedia.orgwikipedia.org Its structure is characterized by a benzene (B151609) ring substituted with a carboxyl group (-COOH), an iodine atom, and a pentyloxy group (-OC5H11). The precise placement of these functional groups on the benzene ring, specifically the iodine at position 3 and the pentyloxy group at position 4, imparts unique physicochemical properties to the molecule.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C12H15IO3 nih.gov
Molecular Weight 334.15 g/mol nih.govcymitquimica.com
CAS Number 1131614-41-9 nih.govsinfoochem.com
Appearance White or grayish-white solid guidechem.com
Solubility Slightly soluble in water chemicalbook.com

| XLogP3 | 3.9 nih.gov |

This table was generated using interactive data capabilities.

The presence of the iodine atom, a halogen, significantly influences the electronic and steric properties of the molecule. Halogenation is a key strategy in medicinal chemistry to enhance the binding affinity of a molecule to its target and to improve its pharmacokinetic profile. coherentmarketinsights.comnih.gov The pentyloxy group, a five-carbon alkoxy chain, adds a lipophilic character to the molecule, which can affect its solubility and membrane permeability. The interplay between the hydrophilic carboxyl group and the lipophilic pentyloxy chain results in an amphipathic molecule with potential for self-assembly and interaction with biological membranes.

The Synthetic Pathway: Crafting a Molecule of Interest

The synthesis of 3-Iodo-4-(pentyloxy)benzoic acid involves a multi-step process, typically starting from more readily available precursors. A common strategy involves the etherification of a substituted phenol (B47542) followed by iodination and oxidation.

One plausible synthetic route begins with 4-hydroxybenzoic acid. The phenolic hydroxyl group can be alkylated with a pentyl halide (e.g., 1-bromopentane) in the presence of a base to form 4-(pentyloxy)benzoic acid. nih.gov Subsequently, the iodination of the aromatic ring can be achieved using an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The directing effects of the existing substituents on the benzene (B151609) ring guide the iodine to the desired position. In the case of 4-(pentyloxy)benzoic acid, the activating pentyloxy group directs the electrophilic iodination to the ortho position (position 3). mdpi.com

Alternatively, one could start with 3-iodo-4-hydroxybenzoic acid and then perform the etherification with a pentyl halide. The choice of the specific synthetic route often depends on the availability of starting materials, reaction yields, and the ease of purification.

A general method for synthesizing substituted benzoic acids involves the oxidation of the corresponding benzyl (B1604629) alcohols or alkylbenzenes. savemyexams.comresearchgate.net For instance, the oxidation of 3-iodo-4-(pentyloxy)benzyl alcohol would yield the desired carboxylic acid.

Chemical Reactivity and Mechanistic Investigations of 3 Iodo 4 Pentyloxy Benzoic Acid

Reactivity Profiles of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a cornerstone of organic chemistry, and its reactivity in 3-iodo-4-(pentyloxy)benzoic acid is expected to follow well-established patterns. This functional group can undergo a variety of reactions, including deprotonation, esterification, and conversion to other acid derivatives.

The acidic proton of the carboxyl group can be readily removed by a base to form a carboxylate salt. The acidity of this compound is influenced by the electronic effects of the iodo and pentyloxy substituents on the aromatic ring.

Furthermore, the carboxylic acid can be converted into esters through reaction with alcohols under acidic conditions (Fischer esterification) or by using coupling agents. For instance, reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 3-iodo-4-(pentyloxy)benzoate. Similarly, it can be transformed into amides by reacting with amines, often facilitated by coupling reagents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) acs.org.

The carboxylic acid group can also participate in reduction reactions. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to the corresponding primary alcohol, 4-(hydroxymethyl)-2-iodophenol (B58204) pentyl ether.

In the context of radical chemistry, benzoic acids can react with various radical species. For example, studies on benzoic acid itself have shown that it can react with hydroxyl (OH), nitrate (B79036) (NO3), and sulfate (B86663) (SO4-) radicals in the atmosphere nih.gov. While specific studies on this compound are not prevalent, it is reasonable to assume that the aromatic ring and the carboxylic acid group could be susceptible to attack by highly reactive radical species under specific conditions.

Transformations and Functionalization at the Aryl Iodide Center

The carbon-iodine bond at the C3 position of the benzene (B151609) ring is a key site for a multitude of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond makes it an excellent leaving group in these processes.

One of the most powerful applications of aryl iodides is in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a base acs.orgnih.gov. This methodology allows for the formation of a new carbon-carbon bond at the position of the iodine atom, enabling the synthesis of a wide array of biaryl compounds and other complex organic molecules. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would lead to the corresponding 3-aryl-4-(pentyloxy)benzoic acid derivative. The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst acs.orgnih.gov.

Beyond Suzuki-Miyaura coupling, the aryl iodide can participate in other cross-coupling reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing access to a diverse range of functionalized aromatic compounds.

Furthermore, the iodine atom can be transformed into a hypervalent iodine species. Oxidation of iodoarenes can lead to the formation of λ³-iodanes, such as diaryliodonium salts scirp.org. These hypervalent iodine compounds are themselves powerful reagents for arylation reactions, capable of transferring an aryl group to a variety of nucleophiles.

Electronic and Steric Influence of the Pentyloxy Substituent on Aromatic Reactivity

The pentyloxy group (-OC5H11) at the C4 position and the iodo group at the C3 position exert significant electronic and steric influences on the reactivity of the aromatic ring.

Electronic Effects: The pentyloxy group is an electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs, which can delocalize into the benzene ring. This increases the electron density of the ring, particularly at the ortho and para positions relative to the pentyloxy group. However, the inductive effect of the electronegative oxygen atom is electron-withdrawing. For alkoxy groups, the resonance effect generally outweighs the inductive effect, making the ring more activated towards electrophilic aromatic substitution.

In this compound, the powerful electron-donating pentyloxy group at the para position to the carboxylic acid will influence the reactivity of the ring. The positions ortho to the pentyloxy group (C3 and C5) are activated. Since C3 is already substituted with iodine, the C5 position becomes a likely site for electrophilic attack. The carboxylic acid group is a meta-directing and deactivating group.

Steric Effects: The pentyloxy group, with its five-carbon chain, exerts a significant steric hindrance, particularly at the adjacent C3 and C5 positions. This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to these positions. For instance, in electrophilic aromatic substitution reactions, attack at the less sterically hindered C5 position might be favored over the more hindered C3 position, even though both are electronically activated by the pentyloxy group.

Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This can be achieved through a combination of experimental and computational approaches.

Experimental Approaches to Mechanistic Understanding

While specific mechanistic studies on this compound are not widely reported, experimental techniques applied to analogous systems can provide valuable insights.

Kinetic Studies: Monitoring the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature) can help to determine the rate law and identify the rate-determining step. For example, in a Suzuki-Miyaura coupling, kinetic studies can elucidate the roles of the catalyst, base, and substrates in the catalytic cycle.

Intermediate Trapping and Characterization: In some cases, reactive intermediates can be trapped and characterized using spectroscopic techniques (NMR, IR, Mass Spectrometry) or by reacting them with a trapping agent. This provides direct evidence for the proposed reaction pathway.

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with deuterium (B1214612) or carbon-13) can help to track the movement of atoms throughout a reaction, providing crucial information about bond-forming and bond-breaking steps.

Computational Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms and understanding the structures of transition states.

For reactions involving this compound, computational studies could be employed to:

Model Reaction Intermediates and Transition States: DFT calculations can provide detailed information about the geometries and energies of all species along a proposed reaction pathway, including short-lived intermediates and high-energy transition states.

Calculate Activation Barriers: By determining the energy difference between the reactants and the transition state, the activation energy for each step of the reaction can be calculated. This helps to identify the rate-determining step and to understand how substituents influence the reaction rate.

Investigate the Role of Solvents and Catalysts: Computational models can include solvent molecules and catalyst structures to provide a more realistic picture of the reaction environment and to understand their specific roles in the mechanism. For instance, computational studies on Suzuki-Miyaura reactions have provided detailed insights into the oxidative addition, transmetalation, and reductive elimination steps, including the role of the base and ligands on the palladium catalyst.

By combining experimental and computational approaches, a comprehensive understanding of the chemical reactivity and mechanistic details of this compound and its derivatives can be achieved, paving the way for their application in the synthesis of novel and functional molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H15IO3
Molecular Weight334.15 g/mol
AppearanceSolidInferred
CAS Number1131614-41-9

Table 2: Representative Spectroscopic Data for Substituted Benzoic Acids

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
Benzoic Acid~12.5 (s, 1H, COOH), 8.1 (d, 2H), 7.6 (t, 1H), 7.5 (t, 2H)~172, 133, 130, 129, 128~3000 (broad, O-H), ~1700 (C=O), ~1300 (C-O)
4-Hydroxybenzoic Acid--~3449 (O-H), ~1663 (C=O), ~1588 (phenolic O-H)
3,4-Dimethoxybenzoic Acid (Veratric Acid)--Broad O-H stretch, C=O stretch, C-O stretch

Note: The spectroscopic data provided are for representative compounds and are intended to give an approximate indication of the expected spectral features for this compound. Actual values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom in the this compound molecule.

The ¹H NMR spectrum of this compound provides distinct signals for each unique proton environment. The spectrum can be divided into three main regions: the aliphatic pentyloxy chain, the aromatic ring, and the carboxylic acid proton.

Aliphatic Region: The pentyloxy group gives rise to a series of signals. The terminal methyl group (CH₃) is expected to appear as a triplet at approximately 0.9 ppm. The three methylene (B1212753) groups (CH₂) of the pentyl chain will produce overlapping multiplets in the range of 1.3-1.8 ppm. The methylene group directly attached to the ether oxygen (O-CH₂) is deshielded and will appear as a triplet around 4.1 ppm.

Aromatic Region: The benzene ring has three protons with distinct chemical environments due to the substitution pattern. The proton at C5, situated between the pentyloxy and carboxylic groups, is expected to appear as a doublet around 7.0 ppm. The proton at C6, ortho to the carboxylic acid, would likely resonate as a doublet of doublets around 7.9 ppm. The proton at C2, adjacent to the iodine atom, is the most deshielded and would appear as a doublet around 8.4 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often above 12 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic acid (-COOH) >12.0 broad singlet
Aromatic H (C2-H) ~8.4 d
Aromatic H (C6-H) ~7.9 dd
Aromatic H (C5-H) ~7.0 d
Methylene (-OCH₂-) ~4.1 t
Methylene (-OCH₂CH₂ CH₂CH₂CH₃) ~1.8 m
Methylene (-OCH₂CH₂CH₂CH₂ CH₃) ~1.4 m

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

Aliphatic Carbons: The five carbons of the pentyloxy chain will appear in the upfield region of the spectrum (10-70 ppm). The terminal methyl carbon is expected around 14 ppm, while the methylene carbons will resonate between 22 and 30 ppm. The carbon attached to the ether oxygen (O-CH₂) will be further downfield, around 69 ppm.

Aromatic and Carboxylic Carbons: The aromatic carbons resonate between 90-170 ppm. The carbon atom bonded to the iodine (C3) is expected to have a significantly lower chemical shift, appearing around 93 ppm. The other aromatic carbons will appear in the range of 112-160 ppm. The carbon of the carboxylic acid group (C=O) is the most deshielded carbon and will appear at the far downfield end of the spectrum, typically around 167 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic acid (-C OOH) ~167
Aromatic C (C4-O) ~160
Aromatic C (C2) ~140
Aromatic C (C6) ~133
Aromatic C (C1) ~125
Aromatic C (C5) ~112
Aromatic C (C3-I) ~93
Methylene (-OC H₂-) ~69
Methylene (-OCH₂C H₂-) ~29
Methylene (-OCH₂CH₂C H₂-) ~28
Methylene (-OCH₂CH₂CH₂C H₂-) ~22

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons in the pentyloxy chain, confirming their sequence. For instance, the O-CH₂ protons would show a cross-peak with the adjacent CH₂ protons. It would also confirm the coupling between the aromatic protons on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This allows for the definitive assignment of the carbons in the pentyloxy chain and the protonated carbons of the aromatic ring. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure. Key correlations would include a cross-peak between the O-CH₂ protons and the aromatic C4 carbon, confirming the ether linkage. Correlations from the aromatic protons to the carboxylic carbon (C=O) would place the acid group correctly on the ring. sdsu.eduresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. docbrown.info The spectrum for the closely related 4-(pentyloxy)benzoic acid provides a strong basis for these assignments. nih.govnist.gov

O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.net

C-H Stretches: Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric C-H stretching of the aliphatic pentyloxy chain. Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid. researchgate.net

C=C Stretches: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching vibrations are anticipated: one for the aryl-ether linkage around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric), and another for the carboxylic acid C-O bond around 1300 cm⁻¹.

O-H Bend: A broad band corresponding to the out-of-plane O-H bend of the carboxylic acid is expected around 920 cm⁻¹.

Table 3: Principal FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
2500-3300 O-H stretch (Carboxylic acid) Strong, Broad
2850-3000 C-H stretch (Aliphatic) Medium-Strong
1680-1700 C=O stretch (Carboxylic acid) Strong
~1600, ~1570, ~1470 C=C stretch (Aromatic) Medium
~1250 C-O stretch (Aryl ether) Strong
~1300 C-O stretch (Carboxylic acid) Medium

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar and symmetric bonds. Data for the analogous 4-(pentyloxy)benzoic acid suggests key signals. nih.gov

Aromatic Ring Modes: Strong signals are expected for the aromatic ring C=C stretching and ring breathing modes, typically found in the 1580-1620 cm⁻¹ range.

C-I Stretch: The carbon-iodine bond, being heavy and relatively non-polar, should give rise to a distinct and potentially strong Raman signal in the far-infrared region, likely between 200 and 300 cm⁻¹.

Symmetric Vibrations: The symmetric stretching of the pentyloxy chain and other symmetric modes will be more prominent in the Raman spectrum compared to the IR spectrum. The C=O stretch is also observable, though typically weaker than in the IR spectrum. researchgate.net

Table 4: Principal Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type
~1610 Aromatic Ring Stretch
~1580 Aromatic Ring Stretch
~1300 Carboxylic Acid Mode
~1250 C-O-C Ether Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule and for assessing its purity. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs (λmax) are characteristic of the chromophores present in the molecule.

In the case of this compound, the benzoic acid moiety, substituted with an iodine atom and a pentyloxy group, constitutes the principal chromophore. The electronic transitions are expected to be of the π → π* type, associated with the benzene ring and the carboxyl group. The presence of the iodine atom and the pentyloxy group as auxochromes is anticipated to cause a bathochromic (red) shift in the λmax compared to unsubstituted benzoic acid, which typically shows a primary absorption band around 230 nm. researchgate.net The ether linkage of the pentyloxy group and the halogen substitution can influence the energy levels of the molecular orbitals, thus affecting the absorption spectrum.

While specific experimental λmax and molar absorptivity (ε) values for this compound are not documented in the searched literature, analysis of related compounds such as 4-methoxybenzoic acid shows absorption maxima that can serve as a reference point. nist.gov Purity assessment via UV-Vis spectroscopy would involve creating a calibration curve with standards of known concentration to quantify the compound and detect any impurities that absorb in the same spectral region.

Table 1: Anticipated UV-Vis Spectroscopic Data for this compound

Parameter Expected Value/Range Notes
λmax (nm) Not available Expected to be > 230 nm due to auxochromic effects of iodine and pentyloxy group.
Molar Absorptivity (ε) Not available Dependent on the specific solvent and concentration.

| Solvent | Not specified | Typically measured in solvents like ethanol, methanol, or acetonitrile. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

For this compound, the calculated monoisotopic mass is 334.00659 Da. nih.gov HRMS analysis would be expected to yield an experimental mass value extremely close to this theoretical calculation, confirming the elemental formula of C₁₂H₁₅IO₃.

The fragmentation pattern in mass spectrometry provides a "fingerprint" of the molecule's structure. While a specific experimental fragmentation pattern for this compound is not available, general principles of mass spectrometry allow for the prediction of likely fragmentation pathways. The molecular ion peak ([M]⁺) would be observed at m/z 334. Subsequent fragmentation could involve the loss of the pentyloxy side chain, the carboxyl group, or the iodine atom. Key predicted fragments for related benzoic acid derivatives often include the loss of a water molecule and carbon monoxide. fu-berlin.dedocbrown.info

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Fragment Ion Predicted m/z Notes
[C₁₂H₁₅IO₃]⁺ 334.0066 Molecular Ion
[C₇H₄IO₂]⁺ 262.9250 Loss of the pentyl group (C₅H₁₁)
[C₁₂H₁₅O₂]⁺ 207.1067 Loss of Iodine (I)
[C₁₁H₁₂IO₂]⁺ 319.9825 Loss of a methyl group from the pentyloxy chain

| [C₇H₅O₂]⁺ | 121.0284 | Benzoyl cation (loss of I and C₅H₁₀O) |

Note: The m/z values are predicted based on the elemental composition of the fragments.

X-ray Crystallography for Solid-State Molecular Structure Determination

There are no published crystal structure data for this compound in the Cambridge Structural Database (CSD) or other available resources. However, the crystal structures of related benzoic acid derivatives have been reported, often revealing the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. researchgate.netresearchgate.net It is highly probable that this compound would also exhibit such dimeric structures in the solid state. The analysis would also reveal the planarity of the benzene ring and the conformation of the flexible pentyloxy chain.

Table 3: Hypothetical X-ray Crystallography Data for this compound

Parameter Anticipated Information
Crystal System Not available
Space Group Not available
Unit Cell Dimensions Not available
Key Bond Lengths (Å) C-I, C-O (ether), C-C (aromatic), C=O, C-O (acid)
Key Bond Angles (°) Angles around the benzene ring and within the carboxyl and pentyloxy groups

| Intermolecular Interactions | Likely O-H···O hydrogen bonding forming centrosymmetric dimers |

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies focused specifically on the compound This compound . While general information regarding its chemical and physical properties can be found in databases such as PubChem, dedicated research employing advanced computational methodologies to elucidate its electronic structure, molecular geometry, and dynamic behavior is not publicly available. nih.govcymitquimica.comsinfoochem.com

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular properties and reactivity. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are routinely used to understand the intricacies of chemical compounds. Similarly, Molecular Dynamics (MD) simulations provide a window into the conformational landscape and dynamic behavior of molecules over time.

Despite the utility of these methods, their application to this compound has not been a subject of published research. Studies on analogous compounds, such as various n-alkanoyloxy benzoic acids and other substituted benzoic acid derivatives, have utilized these computational tools to explore their properties. nih.govbohrium.comactascientific.comnih.govresearchgate.netresearchgate.net However, the unique combination of an iodine atom and a pentyloxy group on the benzoic acid scaffold of the target compound means that direct extrapolation of data from these related molecules would be scientifically unsound. The specific electronic and steric effects of the substituents in this compound necessitate a dedicated computational investigation.

The absence of such studies means that detailed, data-driven discussions on the following aspects of this compound cannot be provided at this time:

Conclusion

Crafting the 4-(Pentyloxy)benzoic Acid Backbone

The initial phase in the synthesis of this compound is the construction of the 4-(pentyloxy)benzoic acid core. This process is centered around two main chemical maneuvers: the introduction of the pentyloxy group and the establishment of the carboxylic acid functionality.

Attaching the Pentyloxy Group: Etherification Reactions

The most common and efficient method for introducing the pentyloxy group onto a benzene (B151609) ring is through Williamson ether synthesis. This reaction typically involves the alkylation of a hydroxyl group with a pentyl halide. A primary starting material for this process is 4-hydroxybenzoic acid or its ester derivatives.

In a representative procedure, 4-hydroxybenzoic acid is treated with a pentyl halide, such as 1-bromopentane (B41390), in the presence of a base. The base, often potassium carbonate, deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the pentyl halide in a nucleophilic substitution reaction, resulting in the formation of the ether linkage. The choice of solvent is crucial, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) being favored as they can solvate the cation of the base, thereby increasing the reactivity of the phenoxide.

Table 1: Key Reagents and Conditions for Williamson Ether Synthesis

Starting Material Alkylating Agent Base Solvent Typical Conditions
4-Hydroxybenzoic acid 1-Bromopentane Potassium Carbonate (K₂CO₃) Acetone or DMF Reflux
Methyl 4-hydroxybenzoate (B8730719) Pentyl Iodide Sodium Hydride (NaH) Tetrahydrofuran (THF) 0°C to room temperature

Strategies for Carboxylic Acid Functionalization

While starting with 4-hydroxybenzoic acid provides a direct route, alternative strategies involve introducing the carboxylic acid group to a pre-existing pentyloxybenzene ring. One such method is the carboxylation of pentyloxybenzene. This can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation, or more directly through carboxylation using carbon dioxide with a strong base, although the latter can be challenging for less acidic aromatic C-H bonds. nih.gov

Another approach involves the oxidation of a precursor functional group. For instance, 4-(pentyloxy)benzyl alcohol or 4-(pentyloxy)benzaldehyde (B1580920) can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Pinpointing the Iodine: Regioselective Iodination at the 3-Position

With the 4-(pentyloxy)benzoic acid core in hand, the subsequent critical step is the regioselective introduction of an iodine atom at the 3-position of the aromatic ring. The pentyloxy and carboxylic acid groups direct the electrophilic substitution, but achieving high selectivity for the desired isomer is paramount.

Direct Aromatic C-H Iodination with Catalytic Systems

Recent advancements in organic synthesis have led to the development of catalytic systems for the direct C-H iodination of aromatic compounds. These methods offer a more atom-economical and environmentally friendly alternative to traditional iodination procedures. For benzoic acids, ortho-directing catalytic systems are particularly valuable. Iridium-catalyzed C-H activation/iodination has emerged as a powerful tool. acs.orgacs.org These reactions often utilize a simple iridium complex and can proceed under mild conditions, sometimes without the need for additional bases or additives. acs.orgacs.org The carboxylic acid group acts as a directing group, guiding the iridium catalyst to the ortho C-H bonds. The use of specific solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can be crucial for the success of these transformations. acs.orgacs.org

Table 2: Comparison of Direct Iodination Methods

Catalyst System Iodinating Agent Directing Group Key Features
Iridium(III) complex N-Iodosuccinimide (NIS) Carboxylic acid Mild conditions, high regioselectivity for ortho-position. acs.orgacs.org
Palladium(II) acetate (B1210297) Molecular Iodine (I₂) Carboxylic acid Can be effective but may require harsher conditions.
Rhodium complexes Alkyl iodides 2-Arylpyridine Involves a proposed Rh(I)/Rh(III) catalytic cycle. nih.gov

Multi-step Synthetic Routes via Iodinated Intermediates

Traditional, multi-step approaches provide a reliable, albeit longer, path to this compound. These routes often involve the synthesis of an iodinated precursor followed by the introduction of the other functional groups.

One common strategy begins with the iodination of a simpler starting material, such as phenol (B47542) or aniline, followed by the introduction of the pentyloxy and carboxylic acid functionalities. For instance, 4-aminophenol (B1666318) can be iodinated at the 3-position. The resulting 3-iodo-4-aminophenol can then undergo a Sandmeyer reaction to replace the amino group with a nitrile, which can subsequently be hydrolyzed to a carboxylic acid. The phenolic hydroxyl group can then be alkylated with a pentyl halide as described in section 2.1.1.

Another multi-step route might start with 2-iodophenol. The hydroxyl group is first protected, for example, as a methyl ether. The pentyloxy group is then introduced at the 4-position via a nucleophilic aromatic substitution reaction if a suitable leaving group is present, or through a multi-step sequence involving nitration, reduction, and diazotization. Finally, the protecting group on the hydroxyl at the 1-position is removed, and the resulting phenol is converted to the carboxylic acid. The separation of regioisomers at different stages can be a challenge in these multi-step sequences. nih.gov

Advanced Organic Synthesis Transformations

The synthesis of this compound can also benefit from advanced organic synthesis transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to construct the carbon skeleton before the final functional group manipulations. While not a direct synthesis of the target molecule, these methods are instrumental in creating complex derivatives starting from this compound or its precursors.

Furthermore, formal C-H/C-I metathesis reactions represent a novel approach to C-H iodination, although their application to this specific substrate is still an area of active research. researchgate.netnih.gov These reactions use an aryl iodide as the iodinating agent in a formal metathesis with a C-H bond, offering a unique pathway for selective iodination. researchgate.netnih.gov

Optimization of Reaction Parameters and Yields in Academic Synthesis

The academic synthesis of this compound can be approached by two principal pathways: iodination of a pentyloxy precursor or etherification of an iodinated precursor. The optimization of reaction parameters is crucial for maximizing yield and purity.

A plausible and commonly employed strategy begins with the etherification of a readily available starting material, 4-hydroxybenzoic acid. This is typically achieved through a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of a 4-hydroxybenzoic acid ester (protection of the carboxylic acid as an ester is often necessary to prevent side reactions) is deprotonated with a suitable base to form a phenoxide. This is followed by nucleophilic substitution with an n-pentyl halide (e.g., 1-bromopentane or 1-iodopentane).

Optimization of this etherification step involves several key parameters:

Base: The choice of base is critical. Stronger bases like sodium hydride (NaH) ensure complete deprotonation of the phenol, but milder bases such as potassium carbonate (K2CO3) are often sufficient and present fewer handling hazards.

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetone are commonly used as they effectively dissolve the reactants and facilitate the SN2 reaction. chemicalbook.com

Temperature and Reaction Time: The reaction is typically heated to increase the rate of reaction. Optimization studies would involve monitoring the reaction progress at various temperatures (e.g., from room temperature to the reflux temperature of the solvent) and for different durations to find the optimal balance between reaction completion and the formation of byproducts.

Following the etherification to obtain the 4-(pentyloxy)benzoic acid ester, the next key step is the regioselective iodination of the aromatic ring at the position ortho to the pentyloxy group. The pentyloxy group is an ortho-, para-directing activating group. Since the para position is already occupied by the carboxyl group, the iodination is directed to one of the ortho positions.

The iodination of activated aromatic rings can be achieved using various iodinating agents. A common method involves the use of molecular iodine (I2) in the presence of an oxidizing agent or a catalyst. For phenolic ethers, reagents such as iodine monochloride (ICl) or a mixture of an iodide salt (like KI) and an oxidant (like sodium hypochlorite) can be employed. youtube.com

Optimization of the iodination reaction would focus on:

Iodinating Agent: Different reagents will exhibit varying reactivity and selectivity. A systematic study would compare yields and regioselectivity with different iodinating systems.

Catalyst/Activator: For less reactive substrates, a Lewis acid or a protic acid catalyst might be necessary to enhance the electrophilicity of the iodine.

Solvent and Temperature: The choice of solvent can influence the solubility of the reactants and the reaction rate. Acetic acid or other organic solvents are often used. The temperature is another critical parameter to control for achieving the desired conversion without promoting side reactions like poly-iodination.

The final step in the synthesis is the hydrolysis of the ester group to yield the carboxylic acid. This is typically achieved under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

The table below summarizes hypothetical optimization parameters for the synthesis of this compound starting from a methyl 4-hydroxybenzoate precursor.

StepParameterCondition ACondition BCondition COptimized Condition (Hypothetical)
Etherification BaseK2CO3NaHCs2CO3K2CO3
SolventAcetoneDMFAcetonitrileDMF
TemperatureReflux60 °C80 °C60 °C
YieldModerateHighHighHigh
Iodination ReagentI2 / H2O2IClNISICl
SolventAcetic AcidCH2Cl2AcetonitrileAcetic Acid
Temperature50 °CRoom TempRefluxRoom Temp
YieldGoodExcellentGoodExcellent
Hydrolysis BaseNaOHKOHLiOHNaOH
SolventH2O/Methanol (B129727)H2O/EthanolH2OH2O/Methanol
TemperatureReflux80 °CRefluxReflux
YieldHighHighHighHigh

Chromatographic and Crystallization Techniques for Compound Isolation and Purification

Following the synthesis, the crude this compound will likely contain unreacted starting materials, reagents, and byproducts. A multi-step purification process involving both chromatography and crystallization is typically necessary to obtain the compound in high purity.

Chromatographic Purification

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, a silica (B1680970) gel column is commonly employed.

Stationary Phase: Silica gel is a polar adsorbent.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is used as the eluent. The polarity of the eluent is carefully optimized to achieve good separation. The process often starts with a low polarity eluent to first remove non-polar impurities. The polarity is then gradually increased (gradient elution) to elute the desired product, which is more polar than the starting materials but may be less polar than some highly polar byproducts.

Fraction Collection and Analysis: The eluent is collected in a series of fractions. Each fraction is then analyzed, typically by thin-layer chromatography (TLC), to identify the fractions containing the pure product. The pure fractions are then combined, and the solvent is removed under reduced pressure.

Crystallization for Final Purification

Crystallization is an effective final purification step to remove trace impurities and to obtain a well-defined crystalline solid. google.comyoutube.com The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

For a compound like this compound, a mixed solvent system is often effective. For instance, it might be dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate) and then a solvent in which it is less soluble (e.g., water or hexane) is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals.

The purification process can be summarized in the following table:

Purification StepTechniqueStationary PhaseMobile Phase / Solvent System (Example)Key Objective
Initial Purification Column ChromatographySilica GelHexane/Ethyl Acetate GradientRemoval of major impurities and unreacted starting materials.
Final Purification Crystallization-Ethanol/Water or TolueneRemoval of trace impurities and obtaining a highly pure crystalline product.

The purity of the final product is typically assessed by measuring its melting point, which should be sharp and within a narrow range for a pure compound, and by spectroscopic techniques such as NMR and mass spectrometry.

Computational and Theoretical Chemistry Studies on 3 Iodo 4 Pentyloxy Benzoic Acid

Theoretical Insights into Compound Stability and Reactivity Mechanisms

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry studies specifically focused on 3-Iodo-4-(pentyloxy)benzoic acid. While computational methods, such as Density Functional Theory (DFT), are powerful tools for understanding the stability and reactivity of molecules, it appears that no specific research has been published detailing these aspects for this particular compound.

However, without specific theoretical studies on this compound, any discussion of its stability and reactivity mechanisms would be speculative and fall outside the scope of established research findings. The unique combination of the iodo-substituent at the meta-position relative to the carboxyl group and the pentyloxy group at the para-position would have distinct electronic and steric effects that would need to be modeled specifically to generate accurate data.

Currently, there are no available data tables with calculated energies, bond parameters, or reactivity descriptors for this compound. Further research is required to provide theoretical insights into the stability and reactivity mechanisms of this specific compound.

Synthesis and Characterization of Derivatives and Structural Analogues of 3 Iodo 4 Pentyloxy Benzoic Acid

Systematic Modification of the Halogen Substituent (e.g., Bromo, Chloro, Fluoro Analogues)

The identity of the halogen atom at the 3-position of the 4-(pentyloxy)benzoic acid core plays a crucial role in determining the physical and electronic properties of the molecule. The synthesis of bromo, chloro, and fluoro analogues allows for a systematic investigation of the effects of halogen size, electronegativity, and polarizability.

The preparation of these halogenated analogues typically involves multi-step synthetic routes. For instance, a general method for preparing 2-halo-4,5-dimethoxybenzoic acid involves the targeted halogenation of a dimethoxy benzene (B151609) precursor using reagents like sulfuric acid, hydrogen peroxide, and a metal halide. google.com This is followed by chloromethylation and subsequent oxidation to yield the desired benzoic acid derivative. google.com Another approach involves the reaction of 4-thio-substituted β-keto esters with alkoxyvinyl haloalkyl ketones to produce 4-haloalkyl-3-mercapto-substituted 2-hydroxybenzoic acid derivatives. google.com

The synthesis of fluorinated terphenyl derivatives, which can be considered extended analogues, has also been reported. google.com These syntheses often involve cross-coupling reactions to build the multi-ring structure. The specific methodologies can vary, but they generally aim to introduce the desired halogen at a specific position on the aromatic ring. For example, a process for preparing halo-substituted benzoic acid compounds has been developed, highlighting the industrial relevance of these materials. patsnap.com The synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones demonstrates the versatility of halogenated precursors in creating more complex heterocyclic systems. researchgate.net

Table 1: Halogenated Analogues of 4-(pentyloxy)benzoic acid and Related Compounds

Compound NameMolecular FormulaKey Synthetic FeatureReference
2-Bromo-4,5-dimethoxybenzoic acidC9H9BrO4Bromination of 3,4-dimethoxybenzaldehyde google.com
2-Chloro-4,5-dimethoxybenzoic acidC9H9ClO4Targeted halogenation of o-dimethoxy benzene google.com
4-(Chlorodifluoromethyl)-3-(4-fluorophenylthio)-2-hydroxybenzoic acid ethyl esterC16H12ClF3O3SReaction of a 4-thio-substituted β-keto ester with an alkoxyvinyl haloalkyl ketone google.com
4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-onesVariesReaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aniline researchgate.net
Fluorinated terphenyl derivativesVariesCross-coupling reactions google.com

Variation of the Alkoxy Chain Length and Structural Isomerism (e.g., Butyloxy, Hexyloxy, Branched Pentyloxy)

The length and branching of the alkoxy chain at the 4-position significantly influence the mesomorphic (liquid crystalline) properties of these benzoic acid derivatives. Researchers have synthesized homologous series with varying chain lengths (e.g., butyloxy, hexyloxy) to study the effect on phase transition temperatures and the types of liquid crystal phases formed.

The synthesis of 4-n-alkoxybenzoic acids is often achieved by the hydrolysis of the corresponding ethyl-4-n-alkoxybenzoates. orientjchem.org These esters are prepared by the reaction of ethyl-4-hydroxybenzoate with the appropriate 1-chloro-n-alkane. orientjchem.org This straightforward Williamson ether synthesis followed by hydrolysis allows for the preparation of a wide range of alkoxy-substituted benzoic acids.

Studies on alkoxy-substituted triphenyl-tristriazolotriazines have shown that increasing the chain length generally leads to a reduction in clearing points (the temperature at which the liquid crystal phase transitions to an isotropic liquid). mdpi.com For example, in a series of 3,4-dialkoxy derivatives, the clearing point decreases as the chain length increases from hexyloxy to dioctadecyloxy. mdpi.com Similarly, investigations into 4-(decyloxy)benzoic acid have explored its use as a stationary phase in gas chromatography for separating structural isomers, highlighting the practical applications of these materials. nih.gov The mesomorphic behavior of azopyridine-based derivatives is also sensitive to the alkoxy-chain length. researchgate.net

Table 2: Influence of Alkoxy Chain Length on the Properties of Benzoic Acid Derivatives

Compound/Derivative SeriesObservationReference
4-n-Alkoxybenzoic AcidsHOMO and LUMO energies are not significantly affected by alkyl chain length. orientjchem.org
3,4-Dialkoxy-substituted triphenyl-tristriazolotriazinesIncreasing chain length reduces clearing points. mdpi.com
4-(Decyloxy)benzoic acidUsed as a stationary phase for isomer separation. nih.gov
Azopyridine-based derivativesMesophase behavior is dependent on the alkoxy-chain length. researchgate.net

Chemical Derivatization of the Carboxylic Acid Moiety (e.g., Esters, Amides, Salts)

The carboxylic acid group of 3-iodo-4-(pentyloxy)benzoic acid is a prime site for chemical modification, allowing for the synthesis of esters, amides, and salts. These derivatizations can dramatically alter the compound's physical properties, solubility, and biological activity.

Esterification is a common derivatization reaction. For example, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid has been converted to its corresponding acid chloride and then reacted with various alcohols and phenols to produce a series of esters. researchgate.net This highlights a general strategy for creating a library of ester derivatives. The synthesis of delocalized lipophilic triphenylphosphonium cations linked to benzoic acid derivatives via an ester functional group has also been reported, demonstrating the use of esterification to create compounds with specific biological targets. nih.gov

Amide synthesis is another important derivatization. While specific examples for this compound are not prevalent in the provided search results, the general principles of amide bond formation are well-established in organic chemistry and can be applied to this system.

Furthermore, a novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for the analysis of other classes of molecules, which involves the formation of a sulfonate ester. nih.gov This "charge-switch" derivatization enhances the sensitivity of detection in mass spectrometry. nih.gov

Table 3: Examples of Carboxylic Acid Derivatization

Derivative TypeSynthetic ApproachApplication/SignificanceReference
EstersReaction of the corresponding acid chloride with alcohols/phenols.Synthesis of biologically active compounds. researchgate.net
Esters (Lipophilic Cations)Linking to triphenylphosphonium cations via an ester bond.Development of cytotoxic agents. nih.gov
Sulfonate EstersReaction with 3-(chlorosulfonyl)benzoic acid.Enhanced analytical sensitivity in mass spectrometry. nih.gov

Design and Synthesis of Biphenyl (B1667301) and Terphenyl Architectures Incorporating 4-(Pentyloxy)benzoic Acid Subunits

The incorporation of 4-(pentyloxy)benzoic acid and its analogues into larger, more complex molecular architectures like biphenyl and terphenyl systems is a key strategy in the design of high-performance liquid crystals. These extended, rigid structures are more likely to exhibit mesomorphic behavior.

The synthesis of these multi-ring systems often relies on cross-coupling reactions. For example, p-terphenyl (B122091) derivatives can be synthesized by the cross-coupling of a Grignard reagent prepared from a 4-alkyloxybromobenzene with another aromatic building block. google.com This allows for the construction of the terphenyl core with desired substituents. The synthesis of new p-terphenyl derivatives has been a focus for developing ferroelectric liquid crystalline compositions with high chemical stability. google.com

Comparative Spectroscopic and Computational Investigations of Analogues

A combination of spectroscopic techniques and computational methods is essential for the comprehensive characterization of this compound analogues. These studies provide insights into molecular structure, electronic properties, and vibrational modes, which are crucial for understanding their macroscopic properties.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of the synthesized compounds. nih.govsharif.edu For example, the NMR spectra of Schiff base ligands derived from 4-aminobenzoic acid have been used to confirm their structures. sharif.edusharif.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups within the molecule. The characteristic stretching vibrations of the carboxylic acid (C=O and O-H) and the C-O-C ether linkage are readily identifiable. nih.govmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to gain information about their fragmentation patterns. mdpi.com

Computational Investigations:

Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.netnih.gov These calculations provide a deeper understanding of the structure-property relationships. nih.gov

Time-Dependent DFT (TD-DFT): TD-DFT is employed to study the electronic absorption spectra of the molecules, providing insights into their optical properties. sharif.edu

Molecular Docking: For biologically active analogues, molecular docking studies are used to investigate their binding interactions with protein targets. nih.gov

Comparative studies of different analogues reveal important trends. For instance, computational studies on a series of 4-n-alkanoyloxy benzoic acids showed that the position of the ester moiety has a significant impact on the reactivity of the acids. nih.gov Furthermore, the absorbance spectra of these compounds exhibited a blue shift with an increase in the alkyl chain length. nih.gov In another study, DFT calculations on 4-alkoxybenzoic acids indicated that the HOMO and LUMO energies did not change significantly with the variation in the alkyl chain length. orientjchem.org

Table 4: Spectroscopic and Computational Data for Related Benzoic Acid Derivatives

Compound/DerivativeTechniqueFindingReference
(E)-4-(3-ethoxy-2-hydroxybenzylideneamino) benzoic acidDFT/TD-DFTStudy of ground state properties and interpretation of absorption spectra. sharif.edu
4-n-Alkanoyloxy benzoic acidsDFTThe position of the ester moiety affects the reactivity. nih.gov
4-n-Alkoxybenzoic AcidsDFTHOMO and LUMO energies are not significantly affected by alkyl chain length. orientjchem.org
4-Vinyl Benzoic acidFT-IR, FT-Raman, DFTVibrational spectral analysis and optimized geometrical parameters. researchgate.net
Quercitrin (a flavonoid with a benzoic acid-like moiety)DFT, Molecular DockingElucidation of vibrational studies and investigation of anti-cancer activity. nih.gov

Structure Activity Relationship Sar Investigations for 3 Iodo 4 Pentyloxy Benzoic Acid and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For benzoic acid derivatives, QSAR models are frequently employed to predict activities and guide the synthesis of more potent analogues. nih.gov These models typically use a range of descriptors, including physicochemical, electronic, and steric parameters, to define the structural features that govern a molecule's interaction with a biological target.

In the context of analogues of 3-iodo-4-(pentyloxy)benzoic acid, a QSAR model would aim to quantify the impact of the iodine atom at the 3-position, the pentyloxy group at the 4-position, and the carboxylic acid moiety on a specific biological endpoint. For instance, in studies of other substituted benzoic acids, it has been shown that lipophilicity (often represented by π or logP) and electronic effects (represented by the Hammett constant, σ) are critical parameters. iomcworld.com A QSAR analysis of anti-sickling properties in benzoic acid derivatives revealed that strong electron-donating groups on the benzene (B151609) ring, coupled with moderate lipophilicity, were important for potent activity. iomcworld.com

The development of a robust QSAR model for a series of compounds related to this compound would involve the synthesis and biological testing of a diverse set of analogues. The resulting data would then be subjected to statistical analysis, such as multiple linear regression (MLR), to generate a predictive equation. nih.gov Such models can reveal the dominant parameters influencing biological activity, for example, the importance of whole molecule properties (WHIM parameters) in describing the antimicrobial activity of certain heterocyclic compounds. nih.gov More advanced techniques like 4D-QSAR, which considers the conformational flexibility of ligands within a receptor's binding site, can provide even more detailed insights for specific targets. nih.gov

Table 1: Hypothetical QSAR Data for this compound Analogues (This table is illustrative and based on general principles of QSAR, as specific data for this compound series is not publicly available.)

CompoundR1 (Position 3)R2 (Position 4)logPHammett σ (R1)Biological Activity (IC50, µM)
1 IO(CH2)4CH34.50.18Value
2 BrO(CH2)4CH34.30.23Value
3 ClO(CH2)4CH34.10.23Value
4 IOCH33.00.18Value
5 IOH2.50.18Value

Ligand-Based and Structure-Based Computational Design Approaches for Specific Biological Targets

Computational design strategies are indispensable tools in modern drug discovery, broadly categorized into ligand-based and structure-based approaches. nih.govnih.gov Both methodologies can be applied to the this compound scaffold to design new molecules with desired biological activities.

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. nih.gov These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. LBDD encompasses techniques like pharmacophore modeling and similarity searching. nih.gov For a series of active benzoic acid analogues, a pharmacophore model would be constructed to identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. This model then serves as a template for designing new compounds or for virtual screening of compound libraries to find novel active scaffolds.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD can be a powerful approach. nih.govacs.org This method involves docking candidate molecules into the active site of the target to predict their binding orientation and affinity. For example, in the design of influenza neuraminidase inhibitors, a series of benzoic acid derivatives were synthesized and their binding modes were determined by X-ray crystallography, revealing unexpected binding orientations that guided further optimization. acs.org Similarly, for Mcl-1 inhibitors, a structure-based approach was used to develop 2,5-substituted benzoic acid derivatives that mimic the interactions of natural pro-apoptotic proteins. nih.gov A key interaction for these inhibitors is a hydrogen bond between the carboxyl group of the benzoic acid and an arginine residue (Arg263) in the Mcl-1 protein. nih.gov

For this compound, an SBDD approach would involve identifying a relevant biological target and then using computational docking to understand how the iodo and pentyloxy substituents interact with the binding pocket. This could reveal opportunities for improving potency and selectivity by modifying these groups to achieve better complementarity with the target.

Impact of Substituent Effects on In Vitro Biological Activity Profiles

The nature and position of substituents on the benzoic acid ring are critical determinants of biological activity. The 3-iodo and 4-pentyloxy groups of the title compound would be expected to significantly influence its properties and interactions with biological targets.

Alkoxy Substituents: The 4-pentyloxy group primarily contributes to the lipophilicity of the molecule. This increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets within a target protein. However, excessively high lipophilicity can also lead to poor aqueous solubility and non-specific binding. The length and branching of the alkoxy chain are therefore important parameters to optimize. Studies on other alkoxy-substituted benzoic acids have shown that these groups can also influence the regioselectivity of chemical reactions and exert subtle electronic and steric effects that can modulate biological activity. mdpi.com For example, the 4-ethoxy group has been noted in compounds with both antifungal and antibacterial activity. researchgate.net

Table 2: Impact of Substituents on Biological Activity for a Hypothetical Benzoic Acid Series (This table is illustrative and based on general SAR principles.)

CompoundSubstituent at Position 3Substituent at Position 4Key Interaction/EffectResulting Activity
A IO-pentylHalogen bonding, increased lipophilicityHigh affinity for hydrophobic pockets
B HO-pentylLipophilicityModerate affinity
C IOHHalogen bonding, hydrogen bondingHigh affinity for polar pockets
D IO-methylHalogen bonding, moderate lipophilicityBalanced affinity and solubility

Analysis of Pharmacophoric Features within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features can be identified:

Aromatic Ring: The central phenyl ring serves as a rigid scaffold for the attachment of other functional groups. It can participate in π-π stacking or hydrophobic interactions with the target.

Carboxylic Acid: This is a crucial feature, often acting as a hydrogen bond donor and acceptor. In many benzoic acid-based inhibitors, the carboxylate group forms a key salt bridge or hydrogen bond with a positively charged residue (like arginine or lysine) in the active site of the target enzyme or receptor. nih.gov

Hydrophobic Alkoxy Group: The 4-pentyloxy group constitutes a significant hydrophobic feature. This group is likely to occupy a hydrophobic pocket in the target protein, contributing to binding affinity through van der Waals interactions.

Halogen Bond Donor: The iodine atom at the 3-position is a potential halogen bond donor. This directional interaction can enhance binding affinity and selectivity by forming a specific contact with a halogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom) on the target. nih.govacs.org

The combination and spatial arrangement of these four features define the pharmacophore of this class of molecules. The relative importance of each feature will depend on the specific topology and chemical nature of the biological target's binding site.

Exploration of Biological Activities and Research Applications of 3 Iodo 4 Pentyloxy Benzoic Acid in Vitro Focus

In Vitro Enzyme Inhibition Studies for Novel Therapeutic Leads

The unique substitution pattern of 3-Iodo-4-(pentyloxy)benzoic acid, featuring both a halogen and an alkoxy group on the benzoic acid ring, suggests its potential as a modulator of various enzymatic activities. Research into analogous compounds provides a foundation for hypothesizing its inhibitory capabilities.

Investigation as Potential Inhibitors of Specific Protein Targets (e.g., STEP, Neuraminidase)

While no direct studies link this compound to the inhibition of Striatal-Enriched protein tyrosine Phosphatase (STEP), the broader class of substituted benzoic acids has been investigated for activity against various phosphatases. For instance, studies on protein tyrosine phosphatase 1B (PTP1B), another key enzyme in signaling pathways, have shown that certain plant extracts rich in phenolic acids can exhibit inhibitory effects. Given that the benzoic acid moiety can interact with the active sites of such enzymes, it is plausible that derivatives like this compound could be synthesized and screened for activity against STEP and other phosphatases.

In the context of neuraminidase, an enzyme crucial for viral propagation, a series of benzoic acid derivatives have been synthesized and evaluated as potential inhibitors. nih.govacs.org A study on 94 such compounds revealed that specific substitutions are key to inhibitory activity, with the most potent compound in the series, 4-(acetylamino)-3-guanidinobenzoic acid, exhibiting an IC50 of 2.5 x 10⁻⁶ M against N9 neuraminidase. nih.govacs.org This suggests that the benzoic acid scaffold is a viable starting point for designing neuraminidase inhibitors. The presence of the iodo and pentyloxy groups on this compound would offer unique steric and electronic properties that could be explored for their interaction with the neuraminidase active site.

In Vitro Antimicrobial and Antifungal Activity Assessments

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are commonly used as preservatives. The introduction of various substituents on the benzene (B151609) ring can significantly modulate this activity.

Research has demonstrated that halogenated salicylanilide (B1680751) esters of benzoic acid possess significant in vitro antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.98 μmol/L. nih.gov While their antifungal activity was found to be less pronounced, this highlights the potential of halogenated benzoic acid structures in antibacterial research. nih.gov Furthermore, other studies have shown that benzoic acid derivatives can exhibit antifungal properties. For example, benzoic acid and its hydroxylated derivatives have demonstrated concentration-dependent fungistatic activity against Alternaria solani. Current time information in Bangalore, IN. The specific substitutions on this compound—the iodine atom and the pentyloxy group—could confer a unique spectrum of antimicrobial and antifungal activities that would warrant experimental investigation.

Compound/ClassOrganism(s)Key Findings
Halogenated Salicylanilide BenzoatesGram-positive bacteria (including MRSA)Significant antibacterial activity with MICs ≥0.98 μmol/L. nih.gov
Benzoic Acid & Hydroxylated DerivativesAlternaria solaniStrong, concentration-dependent fungistatic activity. Current time information in Bangalore, IN.

Characterization of In Vitro Antioxidant Properties

The potential for a molecule to act as an antioxidant is often linked to its ability to donate a hydrogen atom or an electron to a free radical. While the basic benzoic acid structure is not a potent antioxidant, the addition of electron-donating groups can enhance this property.

Studies on iodinated radiographic contrast media, which are complex derivatives of triiodobenzoic acid, have indicated that these compounds possess in vitro antioxidant properties. cymitquimica.combldpharm.com They have been shown to inhibit the production of superoxide (B77818) and hydroxyl radicals in chemical assays. cymitquimica.com Another study confirmed that various iodinated contrast agents exhibit weak to moderate antioxidant activity in different in vitro tests. scbt.comnih.gov The presence of the iodine atom in this compound, along with the electron-donating pentyloxy group, suggests that it may possess antioxidant capabilities that could be quantified through standard in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (ferric reducing antioxidant power) assays. Research on hydroxybenzoic acid derivatives has shown that the position of hydroxyl groups is crucial for antioxidant activity, with ortho and para positions relative to the carboxyl group being favorable. sigmaaldrich.com

In Vitro Metabolic Stability and Biotransformation Studies in Cellular Systems

The metabolic stability of a compound is a critical factor in its potential development as a therapeutic agent. This is often assessed in vitro using liver microsomes or hepatocytes to predict in vivo clearance.

While no specific data exists for this compound, general principles suggest that its structure would be subject to metabolic transformation. The pentyloxy group could undergo O-dealkylation, and the aromatic ring is a potential site for hydroxylation, mediated by cytochrome P450 enzymes. The presence of a halogen atom, such as iodine, can influence metabolic stability. In some cases, halogenation can block sites of metabolism, thereby increasing the compound's half-life. However, it can also potentially lead to the formation of reactive metabolites. General in vitro methods using liver microsomes are well-established for determining parameters like intrinsic clearance and half-life, which would be essential for characterizing the metabolic profile of this compound. nih.gov

Utility as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

Iodinated aromatic compounds are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond, which facilitates cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

A structurally related compound, 3-iodo-4-methylbenzoic acid, has been used in the preparation of other complex molecules, highlighting the utility of the iodo-benzoic acid scaffold in synthesis. The iodine atom on this compound can serve as a handle for introducing a wide variety of functional groups, making it a potentially versatile building block for the synthesis of more complex pharmaceutical or material science targets. Furthermore, methods for the direct ortho-iodination of benzoic acids have been developed, underscoring the importance of these intermediates in synthetic chemistry. The synthesis of benzoic acid derivatives from N-tosylhydrazones using an iodine/DMSO system has also been reported, showcasing the diverse synthetic routes involving iodine chemistry.

Applications in Advanced Material Science Research

Benzoic acid derivatives, particularly those with alkoxy chains, are of significant interest in the field of material science, especially in the development of liquid crystals. The rigid benzoic acid core combined with flexible alkoxy chains can lead to the formation of various mesophases.

Studies on 3- and 4-n-alkanoyloxy benzoic acids have shown that these molecules can form supramolecular hydrogen-bonded dimers that exhibit smectic liquid crystal phases. The length of the alkyl chain and the substitution pattern on the benzene ring are critical in determining the thermal stability and mesomorphic properties of these materials. Similarly, research on p-n alkoxy benzoic acids has explored their use in forming hydrogen-bonded liquid crystalline complexes. The 4-(pentyloxy) group in this compound, being an alkoxy chain of moderate length, suggests that this compound could be a candidate for the design of new liquid crystalline materials. The presence of the iodine atom would likely influence the intermolecular interactions and packing, potentially leading to novel material properties.

Investigation of this compound Based Liquid Crystalline Systems

The formation of liquid crystals is a phenomenon observed in certain organic molecules that exhibit a state of matter with properties between those of a conventional liquid and a solid crystal. Benzoic acid derivatives are a well-known class of compounds that can form liquid crystalline phases, often through the formation of hydrogen-bonded dimers. The molecular shape, polarity, and the nature of the terminal substituents play a crucial role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.

For a molecule like this compound, the presence of the pentyloxy chain would contribute to the molecular length and flexibility, which are important factors for inducing liquid crystallinity. The iodine atom, being large and polarizable, would significantly influence intermolecular interactions, potentially leading to unique mesomorphic behaviors.

Currently, there is a lack of specific experimental data in the scientific literature detailing the mesomorphic properties of this compound. Research on analogous compounds, such as other 4-alkoxybenzoic acids, has demonstrated the formation of nematic and smectic phases. For instance, studies on 4-(decyloxy)benzoic acid have explored its surface properties in the liquid crystal state. However, without direct experimental investigation through techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) for this compound, any discussion on its specific phase transitions and thermal behavior remains speculative.

Table 1: Hypothetical Mesomorphic Properties of this compound

TransitionTemperature (°C)Enthalpy (kJ/mol)Phase Type
Crystal to NematicData Not AvailableData Not AvailableNematic
Nematic to IsotropicData Not AvailableData Not AvailableIsotropic Liquid
Note: This table is hypothetical and for illustrative purposes only, as no specific research data is currently available for this compound.

Exploration in the Synthesis of Novel Organic Materials

The structural features of this compound, namely the carboxylic acid group, the iodine atom, and the aromatic ring, make it a potentially versatile building block in the synthesis of more complex organic materials. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into polymers, dendrimers, or other functional materials.

The iodine atom is a particularly useful functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon bonds and are widely used in the synthesis of conjugated polymers, dyes, and pharmaceutical intermediates. The presence of the iodine atom on the aromatic ring of this compound would allow for the introduction of various other functional groups at that position, enabling the construction of precisely defined molecular architectures.

While there are no specific examples in the literature detailing the use of this compound as a precursor, the general reactivity of iodo-aromatic compounds is well-established. For example, similar iodobenzoic acids have been used to synthesize complex heterocyclic compounds and other advanced materials. The pentyloxy chain could also impart desirable properties, such as improved solubility in organic solvents, to the final materials.

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagentsPotential Product Class
EsterificationAlcohol, Acid CatalystBenzoate Esters
AmidationAmine, Coupling AgentBenzamides
Suzuki CouplingBoronic Acid, Palladium CatalystBiaryls
Sonogashira CouplingTerminal Alkyne, Palladium/Copper CatalystsAryl Alkynes
Note: This table illustrates potential synthetic routes based on the known reactivity of the functional groups present in the molecule. Specific reaction conditions and outcomes for this compound have not been reported.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.